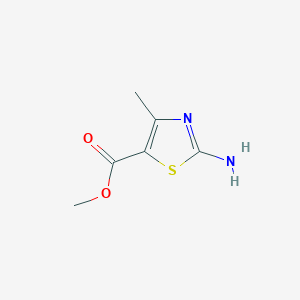

Methyl 2-amino-4-methylthiazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUGYIMCRDPMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351918 | |

| Record name | methyl 2-amino-4-methylthiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3829-80-9 | |

| Record name | methyl 2-amino-4-methylthiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-4-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basic properties, synthesis, and applications of Methyl 2-amino-4-methylthiazole-5-carboxylate. This compound is a pivotal heterocyclic building block, recognized for its role as a versatile scaffold in the synthesis of numerous biologically active molecules. Its structural framework is fundamental in the development of therapeutic agents, most notably in the fields of oncology and infectious diseases.

Core Physicochemical and Spectroscopic Properties

This compound is a solid, pale yellow powder at room temperature.[1] Its core structure consists of a thiazole ring substituted with an amino group at the 2-position, a methyl group at the 4-position, and a methyl carboxylate group at the 5-position.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | [2] |

| CAS Number | 63257-03-4 | [3] |

| Molecular Formula | C₆H₈N₂O₂S | [2][3] |

| Molecular Weight | 172.20 g/mol | [2][3] |

| Appearance | Solid, Pale Yellow Powder | [1][3] |

| Melting Point | 165–168 °C | [1] |

| Boiling Point | 301.3 ± 22.0 °C (Predicted) |[2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 2.49 (s, 3H, -CH₃), 3.70 (s, 3H, -OCH₃), 6.97 (s, 2H, -NH₂) | [1] |

| ¹³C NMR (DMSO-d₆) | δ 12.7, 52.1, 135.2, 137.1, 164.3, 167.5 | [1] |

| FT-IR (cm⁻¹) | 3433 (N-H stretch, amine), 1688 (C=O stretch, conjugated ester) | [1] |

| Mass Spectrometry | FTMS-ESI (M+H)⁺: Calculated 173.0385, Found 173.0379 |[1] |

Synthesis and Experimental Protocols

The synthesis of 2-amino-4-methylthiazole-5-carboxylates is well-established, often employing a one-pot Hantzsch thiazole synthesis variant. This method provides an efficient route from commercially available starting materials.

Caption: One-pot synthesis workflow for this compound.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established procedures for the synthesis of related ethyl esters.[4][5]

-

Reaction Setup: To a stirred mixture of methyl acetoacetate (1.0 eq) in a suitable solvent system (e.g., a mixture of water and THF) in a round-bottom flask, cool the solution to below 0 °C using an ice bath.

-

Bromination: Slowly add N-bromosuccinimide (NBS) (1.2 eq) to the cooled solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. The formation of the intermediate, methyl 2-bromo-3-oxobutanoate, can be monitored by thin-layer chromatography (TLC).

-

Cyclization: Once the starting material is consumed, add thiourea (1.0 eq) to the reaction mixture.

-

Heating: Heat the mixture to 80 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. The pH of the filtrate is then adjusted to 9-10 with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the crude product.[6]

-

Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product as a pure solid.[1]

Experimental Protocol: Characterization

-

Nuclear Magnetic Resonance (NMR): Dissolve a small sample of the purified product in deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra to confirm the chemical structure. The expected shifts are listed in Table 2.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Prepare a KBr pellet of the solid product or use an ATR accessory. Record the IR spectrum to identify key functional groups, such as the N-H stretches of the primary amine and the C=O stretch of the ester.

-

Mass Spectrometry (MS): Analyze the product using a high-resolution mass spectrometer (e.g., ESI-TOF) to confirm the molecular weight and elemental composition.

Role in Drug Discovery and Development

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[7][8] this compound serves as a critical starting material for accessing a diverse range of these complex therapeutic agents.

Caption: Applications of this compound in drug discovery.

A. Anti-Cancer Agents

The 2-aminothiazole core is a key component of several kinase inhibitors. This compound is a well-documented intermediate in the synthesis of Dasatinib , a potent oral Bcr-Abl and Src family tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[9][10] The synthesis involves modifying the amino and carboxylate groups to build the final complex structure of the drug. Derivatives of this scaffold have been explored for broad-spectrum antitumor activity against various human cancer cell lines.[7][10]

B. Anti-Tuberculosis Agents

With the rise of drug-resistant tuberculosis, novel therapeutic agents are urgently needed. The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for new anti-tubercular drugs.[1] Research has focused on designing derivatives that mimic the antibiotic thiolactomycin (TLM). These compounds target the β-ketoacyl-ACP synthase (mtFabH), a crucial enzyme in the Mycobacterium tuberculosis fatty acid synthesis pathway.[1] The versatility of the starting carboxylate allows for the synthesis of large compound libraries to screen for potent inhibitors against this target.

C. Other Therapeutic Areas

The inherent biological activity of the 2-aminothiazole nucleus makes it a valuable scaffold for a wide range of applications. Derivatives have been investigated for various pharmacological effects, including:

-

Anti-inflammatory Properties [8]

-

Antiviral (including Anti-HIV) Activity [4]

-

Antidiabetic and Antihypertensive Potential [7]

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

-

Hazard Classification: Acute Toxicity, Oral (Category 4).[3]

-

Signal Word: Warning.[3]

-

Hazard Statements: H302 (Harmful if swallowed).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[2]

References

- 1. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 2. 2-AMINO-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID METHYL ESTER Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Methyl 2-amino-5-methylthiazole-4-carboxylate AldrichCPR 63257-03-4 [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 6. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]

- 12. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Methyl 2-amino-4-methylthiazole-5-carboxylate: A Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Among its many derivatives, Methyl 2-amino-4-methylthiazole-5-carboxylate stands out as a versatile building block for the synthesis of novel therapeutic agents. Its structural framework is integral to the development of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its pivotal role in drug discovery.

Chemical Identity and Structure

The formal IUPAC name for the compound is Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate . Its structure consists of a central thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen. The ring is substituted at position 2 with an amino group (-NH₂), at position 4 with a methyl group (-CH₃), and at position 5 with a methyl carboxylate group (-COOCH₃).

Chemical Structure:

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its widely studied ethyl analog are summarized below for comparative analysis. The ethyl ester is often used in initial research due to its synthetic accessibility.

| Property | This compound | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| CAS Number | 3829-80-9[6] | 7210-76-6[7][8][9] |

| Molecular Formula | C₆H₈N₂O₂S[6] | C₇H₁₀N₂O₂S[7][8][9] |

| Molecular Weight | 172.20 g/mol [6] | 186.23 g/mol [7] |

| Appearance | Solid | White to off-white crystalline powder[10] |

| Melting Point | Not readily available | 176-180 °C |

| SMILES | COC(=O)c1nc(N)sc1C | CCOC(=O)c1sc(N)nc1C |

| InChI Key | ZPFCEYUYBJVUED-UHFFFAOYSA-N | WZHUPCREDVWLKC-UHFFFAOYSA-N[7] |

| ¹³C NMR Spectroscopy | Data not readily available | Available in spectral databases[7] |

| ¹H NMR Spectroscopy | Data not readily available | Available in spectral databases[7] |

| Mass Spectrometry | Data not readily available | Available in spectral databases[7] |

Experimental Protocols: Synthesis of the Core Scaffold

The synthesis of 2-amino-4-methylthiazole-5-carboxylates is most commonly achieved via the Hantzsch thiazole synthesis. Modern adaptations have streamlined this into an efficient one-pot procedure.

Detailed Protocol: One-Pot Synthesis

This protocol is adapted from established methods for the corresponding ethyl ester and is applicable for the methyl ester by substituting methyl acetoacetate as the starting material.[11][12]

Materials:

-

Methyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Water

-

Ammonia solution (NH₃·H₂O)

-

Ethyl acetate (for recrystallization)

Procedure:

-

Bromination: In a reaction flask maintained at a temperature below 0°C, dissolve methyl acetoacetate (1.0 eq) in a solvent mixture of water and THF.

-

To this stirring solution, add N-Bromosuccinimide (NBS) (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Allow the reaction mixture to stir at room temperature for approximately 2 hours. The progress of the bromination can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Cyclization: To the resulting solution containing the intermediate methyl 2-bromo-3-oxobutanoate, add thiourea (1.0 eq).

-

Heat the reaction mixture to 80°C and maintain for 2 hours.

-

Work-up and Isolation: After cooling the mixture to room temperature, filter it to remove any insoluble by-products.

-

To the filtrate, add ammonia solution to basify the mixture, which will precipitate the product as yellow floccules.

-

Stir the resulting suspension at room temperature for 10-15 minutes.

-

Collect the solid product by filtration and wash it thoroughly with water.

-

Purification: Recrystallize the crude product from ethyl acetate to yield pure this compound.

Visualized Workflows and Pathways

Synthesis Workflow

The one-pot synthesis can be visualized as a two-step sequence involving bromination followed by a cyclocondensation reaction.

Role in Drug Discovery

The 2-aminothiazole scaffold is a key pharmacophore. Derivatives are designed to interact with specific biological targets, such as protein kinases in signaling pathways implicated in cancer. Modifications at the 2-amino and 5-carboxylate positions are common strategies to enhance potency and selectivity.[5]

Conclusion

This compound is more than just a chemical intermediate; it is a foundational element in the rational design of new medicines. Its synthetic tractability, coupled with the proven therapeutic potential of the 2-aminothiazole core, ensures its continued importance in academic and industrial research.[4] This guide has provided the core technical information necessary for scientists to utilize this valuable scaffold in their drug discovery and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3829-80-9|this compound|BLD Pharm [bldpharm.com]

- 7. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pschemicals.com [pschemicals.com]

- 9. Ethyl 2-amino-4-methylthiazole-5-carboxylate, 97% | Fisher Scientific [fishersci.ca]

- 10. chemimpex.com [chemimpex.com]

- 11. tandfonline.com [tandfonline.com]

- 12. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate, a key building block in medicinal chemistry and drug development. The document details the prevalent synthetic methodologies, with a focus on the efficient one-pot Hantzsch thiazole synthesis. It includes detailed experimental protocols, a comparative summary of quantitative data, and a visual representation of the synthetic workflow to facilitate understanding and replication in a laboratory setting.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their versatile biological activities.[1] These compounds serve as crucial intermediates in the synthesis of various therapeutic agents, including those with potential antineoplastic and anti-HIV properties.[2] The 2-aminothiazole core is a recognized pharmacophore present in numerous approved drugs. This guide focuses on the practical synthesis of the methyl ester derivative, providing researchers with the necessary information for its preparation.

Synthetic Methodologies

The primary and most established method for the synthesis of 2-amino-4-methylthiazole-5-carboxylates is the Hantzsch thiazole synthesis. This reaction classically involves the condensation of an α-haloketone with a thioamide. In the context of the target molecule, this translates to the reaction of a methyl 2-halo-3-oxobutanoate with thiourea. Both a traditional two-step and a more efficient one-pot approach are commonly employed.

Traditional Two-Step Hantzsch Synthesis

The conventional synthesis involves two distinct steps:

-

α-Halogenation of Methyl Acetoacetate: Methyl acetoacetate is first halogenated at the α-position using a suitable halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to yield methyl 2-halo-3-oxobutanoate. This intermediate is often used in the subsequent step without extensive purification.

-

Cyclocondensation with Thiourea: The resulting α-halo-β-ketoester is then reacted with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the halogen. Subsequent intramolecular condensation and dehydration lead to the formation of the 2-aminothiazole ring.

This two-step process can be cumbersome due to the need for intermediate isolation and purification, often resulting in lower overall yields.[1]

One-Pot Synthesis

To overcome the limitations of the two-step method, more efficient one-pot procedures have been developed. In this approach, the halogenation of the β-ketoester and the subsequent cyclocondensation with thiourea are carried out in a single reaction vessel without the isolation of the α-halo intermediate. This streamlined process simplifies the workup, reduces reaction time, and significantly improves the overall yield.[1][2]

Experimental Protocols

The following protocols are detailed for the synthesis of the analogous ethyl ester, which can be adapted for the synthesis of the target methyl ester by substituting ethyl acetoacetate with methyl acetoacetate.

One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from an efficient one-pot procedure with a reported yield of 72%.[1]

Materials:

-

Ethyl acetoacetate (or Methyl acetoacetate for the target compound)

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Water

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add NBS (0.06 mol) portion-wise.

-

Stir the reaction mixture at room temperature for 2 hours. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC).

-

Add thiourea (0.05 mol) to the reaction mixture.

-

Heat the mixture to 80°C for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound and its ethyl analog.

| Compound | Synthesis Method | Starting Materials | Yield (%) | Melting Point (°C) |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | One-Pot | Ethyl acetoacetate, NBS, Thiourea | 72[1] | 178-179[1] |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | One-Pot | Acetoacetate, NBS, Thiourea | up to 76[2] | Not specified |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Two-Step | Ethyl acetoacetate, NBS, Thiourea | <11[1] | Not specified |

| This compound | Not specified | Not specified | 38.3 | 165-168 |

Signaling Pathways and Experimental Workflows

The Hantzsch thiazole synthesis proceeds through a well-established reaction mechanism. The experimental workflow for both the traditional two-step and the modern one-pot synthesis is depicted below.

Caption: Workflow of Hantzsch Thiazole Synthesis.

Conclusion

The synthesis of this compound is most efficiently achieved through a one-pot Hantzsch thiazole synthesis. This method offers significant advantages over the traditional two-step process in terms of operational simplicity and higher yields. The detailed protocols and comparative data presented in this guide are intended to support researchers in the successful synthesis of this valuable compound for applications in drug discovery and development.

References

An In-depth Technical Guide to Methyl 2-amino-4-methylthiazole-5-carboxylate

This technical guide provides a comprehensive overview of Methyl 2-amino-4-methylthiazole-5-carboxylate, a key intermediate in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis protocols, and applications.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a thiazole ring, which is a common scaffold in many biologically active molecules.[3][4] Its structure, containing both an amino group and a carboxylate ester, makes it a versatile building block in medicinal chemistry.[4]

| Property | Value | Reference |

| CAS Number | 3829-80-9 | [1] |

| Molecular Formula | C6H8N2O2S | [1] |

| Molecular Weight | 172.20 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 165-168 °C | [5] |

| SMILES | CC1=C(SC(=N1)N)C(=O)OC | [1] |

| InChI Key | ZPFCEYUYBJVUED-UHFFFAOYSA-N |

Experimental Protocols: Synthesis

The synthesis of 2-aminothiazole derivatives can be achieved through various methods. A common approach is the Hantzsch thiazole synthesis. Below are outlined protocols for the synthesis of related 2-aminothiazole compounds which can be adapted for this compound.

General Procedure A: Synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate [5]

This procedure describes the synthesis of a closely related analog, providing a foundational method that can be adapted.

-

Reactants: Appropriate starting materials for the desired product. In a reported synthesis for an analog, this involves the reaction of a suitable ketoester with thiourea.

-

Procedure: The specific quantities and reaction conditions (solvent, temperature, reaction time) would be determined by the specific starting materials.

-

Work-up and Purification: The product is typically isolated by filtration and purified by recrystallization to yield the final compound. For Methyl 2-amino-5-methylthiazole-4-carboxylate, a pale yellow powder was obtained with a yield of 38.3%.[5]

One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [6]

A practical one-pot procedure has been developed for the synthesis of the ethyl ester analog, which is an efficient alternative to traditional two-step methods.[6]

-

Reactants: Ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea.[6]

-

Procedure:

-

To a mixture of ethyl acetoacetate in water and THF below 0°C, NBS is added. The reaction mixture is stirred at room temperature for 2 hours.[6]

-

Thiourea is then added, and the mixture is heated to 80°C for 2 hours.[6]

-

After cooling, the mixture is filtered. Ammonia solution is added to the filtrate, and the resulting precipitate is stirred, filtered, and washed with water.[6]

-

-

Purification: The crude product is recrystallized from ethyl acetate to give the pure compound. This method has reported a yield of 72.0%.[6]

Logical Workflow for One-Pot Synthesis

Applications in Drug Discovery

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities.[3] Derivatives of this compound are investigated for various therapeutic applications.

Anticancer Activity: Derivatives of 2-aminothiazole-5-carboxylates have shown significant potential as antineoplastic agents.[3] For instance, some derivatives have demonstrated potent antitumor activities against human lung cancer and glioma cell lines.[3] Structure-activity relationship (SAR) studies have been conducted to optimize the anticancer effects of these compounds. For example, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, a derivative, showed high antiproliferative potency on human K563 leukemia cells.[7]

Antimicrobial Activity: The 2-aminothiazole core is also present in numerous compounds with antimicrobial properties. Ethyl 2-amino-5-methylthiazole-4-carboxylate has been identified as having notable antimicrobial activity.[8] Newly synthesized derivatives have been tested against various bacterial and fungal strains, showing promising results.[9]

Anti-mycobacterial Activity: Researchers have identified 2-aminothiazole-4-carboxylate derivatives with significant activity against Mycobacterium tuberculosis H37Rv.[5] One derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, exhibited a minimum inhibitory concentration (MIC) of 0.06 µg/ml.[5] These findings highlight the potential of this scaffold in developing new treatments for tuberculosis.[5]

Signaling Pathway Context

While a specific signaling pathway directly modulated by this compound is not detailed in the provided search results, its derivatives are often designed as inhibitors of specific enzymes, such as kinases, which are crucial components of cellular signaling pathways. The development of dasatinib, a potent pan-Src kinase inhibitor, involved SAR studies on related 2-aminothiazole carboxamides.[7][9]

References

- 1. 3829-80-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 3829-80-9 [amp.chemicalbook.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]

- 9. tandfonline.com [tandfonline.com]

The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its synthetic accessibility and the ability to readily introduce a variety of substituents have made it a cornerstone in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein is supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes to facilitate a deeper understanding for researchers in the field.

Diverse Biological Profile

2-aminothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, making them a subject of intense research in drug discovery.[1][2] Beyond their well-established roles as anticancer, antimicrobial, and anti-inflammatory agents, these compounds have also shown potential as antiviral, anticonvulsant, antidiabetic, and antihypertensive agents.[3][4] The versatility of the 2-aminothiazole core allows for the fine-tuning of its biological activity through structural modifications, enabling the development of compounds with high potency and selectivity for various therapeutic targets.[1]

Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of 2-aminothiazole derivatives against a wide array of human cancer cell lines.[3][5] Several derivatives have shown promising activity, with some advancing to clinical trials. The anticancer efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of cancer cells by 50%.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM[3] |

| A549 (Lung Cancer) | Strong antiproliferative activity[3] | |

| Compound 28 | A549 (Lung Cancer) | 8.64 µM[3] |

| HeLa (Cervical Cancer) | 6.05 µM[3] | |

| HT29 (Colon Cancer) | 0.63 µM[3] | |

| Karpas299 (Lymphoma) | 13.87 µM[3] | |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM[3] |

| SHG-44 (Glioma) | 4.03 µM[3] | |

| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM[3] |

| PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM[3] | |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea derivative 88 | HS 578T (Breast Cancer) | 0.8 µM[6] |

| Amino acid conjugate S3b | A2780 (Ovarian Cancer) | Data available[7] |

| Amino acid conjugate S3c | A2780 (Ovarian Cancer) | Data available[7] |

| Amino acid conjugate S4c | A2780 (Ovarian Cancer) | Data available[7] |

| Amino acid conjugate S5b | A2780CISR (Cisplatin-resistant Ovarian Cancer) | Data available[7] |

| Amino acid conjugate S6c | A2780CISR (Cisplatin-resistant Ovarian Cancer) | Data available[7] |

Mechanism of Anticancer Action

The anticancer activity of 2-aminothiazole derivatives is primarily attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

Apoptosis Induction: Many 2-aminothiazole derivatives trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the key executioners of apoptosis.

Apoptosis Induction Pathway

Kinase Inhibition: Several 2-aminothiazole derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. By targeting kinases such as Src family kinases, Aurora kinases, and Cyclin-Dependent Kinases (CDKs), these compounds can disrupt cancer cell proliferation, survival, and metastasis.

Kinase Inhibition Pathway

Antimicrobial Activity

2-Aminothiazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Data: Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of various 2-aminothiazole derivatives.

| Compound/Derivative | Target Organism | MIC (µg/mL) / Zone of Inhibition (mm) |

| Piperazinyl derivatives | Methicillin-resistant S. aureus | 4[2] |

| E. coli | 8[2] | |

| Derivative 121d (free piperazine moiety) | S. aureus 29213 | 2-128[2] |

| E. coli 25922 | 2-128[2] | |

| Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) | Staphylococcal species | 4-16[2] |

| Thiazolyl-thiourea derivative 124 (3-chloro-4-fluorophenyl) | Staphylococcal species | 4-16[2] |

| Compound NS-8 | Candida albicans | 19 mm @ 100µg/ml[8] |

| Aspergillus niger | 21 mm @ 100µg/ml[8] | |

| Schiff base derivative 2a | Gram-positive Staphylococcus | Significant activity[9] |

| Schiff base derivative 2b | Gram-positive Staphylococcus | Significant activity[9] |

| Compound SMB-1 | S. aureus | Comparable to ampicillin[10] |

| E. coli | Comparable to ampicillin[10] | |

| C. albicans | Good activity[10] | |

| Compound SMB-2 | S. aureus | Comparable to ampicillin[10] |

| E. coli | Comparable to ampicillin[10] | |

| Compound SMB-6 | S. aureus | Comparable to ampicillin[10] |

| E. coli | Comparable to ampicillin[10] | |

| C. albicans | Good activity[10] |

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected 2-aminothiazole derivatives.

| Compound/Derivative | Target Enzyme | IC50 Value (µM) |

| Benzimidazole-thiazole hybrid 13 | COX-2 | 0.045 - 0.075[1] |

| 15-LOX | 1.67 - 6.56[1] | |

| Benzimidazole-thiazole hybrid 14 | COX-2 | 0.045 - 0.075[1] |

| 15-LOX | 1.67 - 6.56[1] | |

| Benzimidazole-thiazole hybrid 15a-c | COX-2 | 0.045 - 0.075[1] |

| 15-LOX | 1.67 - 6.56[1] | |

| Benzimidazole-thiazole hybrid 16 | COX-2 | 0.045 - 0.075[1] |

| 15-LOX | 1.67 - 6.56[1] | |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine (3a ) | 5-LOX | 0.127[11] |

| Compound 3b | 5-LOX | 0.035[11] |

| Compound 3c | 5-LOX | 0.025[11] |

| 1-(4-ethyl carboxylate-thiazol-2-yl)-3,5-di(hetero)aryl-2-pyrazoline (4 ) | COX-1 | 29.60 ± 1.58[11] |

| 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivative 5a | 15-LOX | 11.5 - 35[11] |

| Thiazolidin-4-one derivative 23a | COX-2 | 2.3[11] |

| Thiazolidin-4-one derivative 23b | COX-2 | 1.9[11] |

| Thioxo-4-Br-phenyl-derivative 4g | COX-2 | 62[12] |

Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism of many 2-aminothiazole derivatives is the inhibition of COX and LOX enzymes. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. By blocking these pathways, 2-aminothiazole derivatives can effectively reduce the signs of inflammation.

Anti-inflammatory Mechanism

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate evaluation of the biological activities of 2-aminothiazole derivatives. The following sections detail the methodologies for key in vitro assays.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

96-well microplates

-

Complete cell culture medium

-

2-aminothiazole derivatives (test compounds)

-

Positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives and the positive control in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plates for 15-30 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT Assay Workflow

Protocol 2: In Vitro Antimicrobial Activity (Agar Disk Diffusion Method)

The agar disk diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.

Materials:

-

Bacterial or fungal strains

-

Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile Petri dishes

-

Sterile filter paper disks (6 mm in diameter)

-

2-aminothiazole derivatives (test compounds)

-

Positive control (standard antibiotic or antifungal)

-

Negative control (solvent used to dissolve the compounds)

-

Sterile swabs

-

McFarland turbidity standards

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the surface of the agar plate with the prepared inoculum using a sterile swab.

-

Disk Impregnation: Impregnate sterile filter paper disks with a known concentration of the 2-aminothiazole derivative solution. Allow the solvent to evaporate completely.

-

Disk Placement: Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

-

Interpretation: The diameter of the inhibition zone is proportional to the antimicrobial activity of the compound. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Agar Disk Diffusion Workflow

Conclusion

2-Aminothiazole derivatives represent a versatile and highly promising class of compounds in the field of drug discovery. Their significant and varied biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore their therapeutic potential. The ability to readily modify the core 2-aminothiazole structure provides a powerful platform for the development of new and improved therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the vast potential of this remarkable scaffold in addressing a range of human diseases. Continued investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of novel and effective drugs in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. benchchem.com [benchchem.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of Methyl 2-amino-4-methylthiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Methyl 2-amino-4-methylthiazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of complete, published spectroscopic data for the methyl ester, this document primarily presents data for the closely related and well-characterized ethyl ester, Ethyl 2-amino-4-methylthiazole-5-carboxylate. This information serves as a valuable reference for the synthesis and characterization of this class of compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl 2-amino-4-methylthiazole-5-carboxylate, which is expected to be highly analogous to its methyl counterpart. The primary difference in the NMR spectra will be the signals corresponding to the ester alkyl group (ethyl vs. methyl), and minor shifts in adjacent signals.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.21 | brs | 1H | NH |

| 7.76 | brs | 1H | NH |

| 4.01-3.96 | q | 2H | -OCH₂CH₃ |

| 2.26 | s | 3H | -CH₃ (thiazole) |

| 1.11-1.07 | t | 3H | -OCH₂CH₃ |

Note: Data is for the ethyl ester.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 165.8 | C=O (ester) |

| 152.6 | C2 (thiazole, C-NH₂) |

| 148.7 | C4 (thiazole, C-CH₃) |

| 145.3 | C5 (thiazole, C-COOEt) |

| 99.7 | Thiazole ring carbon |

| 59.6 | -OCH₂CH₃ |

| 54.4 | Thiazole ring carbon |

| 18.2 | -CH₃ (thiazole) |

| 14.5 | -OCH₂CH₃ |

Note: Data is for the ethyl ester.[1]

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3639 | N-H stretch |

| 2967 | C-H stretch (aliphatic) |

| 1896 | C=O stretch (ester) |

| 1608 | N-H bend / C=N stretch |

| 1223 | C-O stretch |

Note: Data is for the ethyl ester.[1]

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 186 | [M]⁺ (Molecular ion for Ethyl ester) |

| 141 | [M - OCH₂CH₃]⁺ |

| 114 | [M - COOCH₂CH₃]⁺ |

Note: Data is for the ethyl ester. The molecular ion for the methyl ester is expected at m/z 172.

Experimental Protocols

The synthesis of this compound typically follows the Hantzsch thiazole synthesis. The following is a generalized one-pot procedure adapted from methods for the corresponding ethyl ester.[2][3]

Synthesis of this compound

Materials:

-

Methyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Water

-

Tetrahydrofuran (THF)

-

Ammonia solution (NH₃·H₂O)

-

Ethyl acetate (for recrystallization)

Procedure:

-

A mixture of methyl acetoacetate in water and THF is cooled to below 0°C in an ice bath.

-

N-Bromosuccinimide is added portion-wise to the cooled solution while stirring. The reaction mixture is then allowed to stir at room temperature for 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC).

-

Thiourea is added to the reaction mixture, and the solution is heated to 80°C for 2 hours to facilitate the cyclization reaction.

-

After cooling to room temperature, the reaction mixture is filtered to remove any insoluble substances.

-

The filtrate is basified by the addition of an ammonia solution, which will cause the product to precipitate.

-

The resulting solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethyl acetate to yield the pure this compound.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: General workflow for spectroscopic analysis.

Hantzsch Thiazole Synthesis Pathway

This diagram outlines the key steps in the Hantzsch synthesis for 2-aminothiazoles.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-amino-4-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Methyl 2-amino-4-methylthiazole-5-carboxylate (CAS No: 3829-80-9), a key heterocyclic compound with applications in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data for the methyl ester, this guide also includes relevant information on its close structural analog, Ethyl 2-amino-4-methylthiazole-5-carboxylate, to provide valuable insights.

Core Compound Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 3829-80-9 | [1] |

| Molecular Formula | C6H8N2O2S | [1] |

| Molecular Weight | 172.20 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

Solubility Profile

Table 1: Solubility of Ethyl 2-amino-5-methylthiazole-4-carboxylate

| Solvent | Solubility (mg/mL) | Notes |

| Dimethylformamide (DMF) | 20 | Polar aprotic solvent. |

| Dimethyl sulfoxide (DMSO) | 20 | Polar aprotic solvent. |

| Ethanol | 20 | Polar protic solvent. |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 | Significantly reduced solubility in a physiologically relevant aqueous buffer.[2] |

This data indicates good solubility in common polar organic solvents but highlights a potential challenge for applications requiring high aqueous solubility.[2] Formulation strategies may be necessary to enhance its solubility in aqueous media for biological assays.

Stability Profile

Detailed stability studies on this compound under various conditions (pH, temperature, light) are not extensively reported. General stability information for related aminothiazole derivatives suggests that the compound is relatively stable under standard laboratory conditions.

General Stability Considerations:

-

Incompatible Materials: Strong oxidizing agents.

-

Conditions to Avoid: Dust formation, excess heat, and exposure to incompatible materials.

-

Hazardous Decomposition Products: Under thermal decomposition, it may release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.

A potential degradation pathway for this compound is reductive deamination. One study demonstrated the conversion of this compound to methyl 4-methylthiazole-5-carboxylate, indicating that the 2-amino group is a potential site for chemical transformation.[3]

Experimental Protocols

Detailed, compound-specific experimental protocols for determining the solubility and stability of this compound are not available. Therefore, this section outlines general methodologies based on established guidelines from regulatory bodies like the FDA and EMA, which can be adapted for this specific compound.[4][5][6]

Protocol for Solubility Determination (Isothermal Saturation Method)

This method is widely used to determine the equilibrium solubility of a compound in various solvents at different temperatures.[7]

Materials:

-

This compound

-

A range of solvents (e.g., water, PBS, ethanol, methanol, acetonitrile, DMSO, DMF)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L. Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Protocol for Stability Testing (ICH Guideline Approach)

This protocol outlines a general approach for assessing the stability of a drug substance under various environmental conditions, as recommended by the International Council for Harmonisation (ICH).[4][5]

Materials:

-

This compound

-

Stability chambers with controlled temperature and humidity

-

Light exposure chamber (ICH Q1B)

-

Appropriate container closure systems

-

Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

Procedure:

-

Sample Preparation: Package the compound in the proposed container closure system.

-

Storage Conditions: Store the samples under the following long-term and accelerated stability conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Photostability Testing: Expose the compound to light conditions as specified in ICH Q1B.

-

Forced Degradation Studies: Subject the compound to stress conditions (e.g., acid, base, oxidation, heat) to identify potential degradation products and to validate the stability-indicating method.

-

Testing Intervals: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).

-

Analysis: At each time point, test the samples for appearance, assay of the active substance, and levels of degradation products using the validated stability-indicating method.

-

Data Evaluation: Evaluate any changes in the physical and chemical properties of the compound over time to establish a shelf-life and recommended storage conditions.

Visualizations

Logical Workflow for Solubility and Stability Assessment

Caption: Workflow for determining the solubility and stability of this compound.

References

The Hantzsch Thiazole Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, has remained a pivotal reaction for the construction of the thiazole ring system for over a century. First reported by Arthur Hantzsch in 1887, this versatile condensation reaction has been extensively utilized in the synthesis of a myriad of compounds with profound applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of the Hantzsch thiazole synthesis. It further details experimental protocols for key reactions, presents quantitative data in a structured format, and illustrates the reaction's workflow and the biological relevance of its products through detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both historical context and practical insights into this enduring and powerful synthetic tool.

Discovery and History

The Hantzsch thiazole synthesis was first described by the German chemist Arthur Rudolf Hantzsch in 1887.[1] His pioneering work, published in Berichte der deutschen chemischen Gesellschaft, detailed the reaction of α-haloketones with thioamides to yield thiazole derivatives.[1] This discovery opened up a straightforward and efficient route to a class of heterocyclic compounds that were previously difficult to access. The robustness and broad substrate scope of the Hantzsch synthesis have cemented its importance in organic synthesis, and it continues to be a widely applied method for the preparation of thiazoles. Thiazole chemistry, spurred by the work of Hantzsch and others, has since expanded significantly, with thiazole-containing compounds being integral to numerous pharmaceuticals, including antimicrobials, antiretrovirals, and anticancer agents.[2]

The Core Reaction and Mechanism

The classical Hantzsch thiazole synthesis involves the condensation reaction between an α-haloketone and a thioamide. The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3]

The generally accepted mechanism is as follows:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen in the α-haloketone. This initial step is an SN2 reaction, forming a key intermediate.[3][4]

-

Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration, losing a molecule of water to form a 4,5-dihydro-1,3-thiazole derivative.

-

Aromatization: The final step involves the elimination of a molecule of hydrogen halide (HX) to yield the stable, aromatic thiazole ring.[3]

Quantitative Data Summary

The Hantzsch thiazole synthesis is known for its generally high yields across a wide range of substrates. The following tables summarize quantitative data from various reported syntheses, highlighting the reaction conditions and corresponding yields.

Table 1: Synthesis of 2-Amino-4-arylthiazoles

| α-Haloketone | Thioamide/Thiourea | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromoacetophenone | Thiourea | Methanol | 100 | 0.5 | ~99 | [4] |

| 2-Bromo-4'-fluoroacetophenone | Aryl-substituted thiosemicarbazones | Ethanol | Reflux | 4-5 | 61-80 | [5] |

| Substituted 2-bromo-1-phenylethanone | Thiosemicarbazide | Not specified | Not specified | Not specified | Not specified | [6] |

Table 2: One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives

| α-Haloketone | Thioamide/Thiourea & Aldehyde | Catalyst | Conditions | Time (h) | Yield (%) | Reference |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Substituted Benzaldehydes | Silica supported tungstosilicic acid | Conventional heating, 65°C, EtOH/Water | 2-3.5 | 79-90 | [7][8] |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Substituted Benzaldehydes | Silica supported tungstosilicic acid | Ultrasonic irradiation, RT, EtOH/Water | 1.5-2 | 79-90 | [7][8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering practical guidance for the synthesis of thiazole derivatives via the Hantzsch reaction.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole[3]

-

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Deionized water

-

-

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a magnetic stir bar to the vial.

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

-

Filter the resulting precipitate through a Büchner funnel.

-

Wash the filter cake with deionized water.

-

The crude product can be collected and dried.

-

Protocol 2: One-Pot Synthesis of 4-Hydroxy-6-methyl-3-(2-[-phenylmethylidene]amino-1,3-thiazol-4-yl)-2H-pyran-2-one[8]

-

Materials:

-

3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

-

Thiourea (1 mmol)

-

Benzaldehyde (1 mmol)

-

Silica supported tungstosilicic acid (SiW·SiO₂) (15 mol%)

-

Ethanol/Water (1:1, 5 mL)

-

Acetone

-

-

Procedure under Conventional Heating:

-

Combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), benzaldehyde (1 mmol), and SiW·SiO₂ (15 mol%) in a round-bottom flask.

-

Add 5 mL of a 1:1 ethanol/water mixture.

-

Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid and wash with ethanol.

-

Dissolve the remaining solid in acetone and filter to remove the catalyst.

-

Evaporate the solvent from the filtrate under vacuum and dry the resulting product in an oven at 60°C.

-

-

Procedure under Ultrasonic Irradiation:

-

Combine the reactants and catalyst as described above in a suitable vessel.

-

Subject the mixture to ultrasonic irradiation at room temperature for 1.5 to 2 hours.

-

Follow the workup procedure as described for the conventional heating method.

-

Applications in Drug Discovery and Development

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of clinically used drugs. The Hantzsch synthesis provides a direct and efficient means to access these important molecular architectures. Thiazole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidiabetic properties.

Thiazole derivatives have been shown to act on various biological targets. For instance, some thiazole-containing anticancer agents are known to induce apoptosis, inhibit tubulin polymerization, or modulate key signaling pathways such as PI3K/Akt/mTOR.[9] The versatility of the Hantzsch synthesis allows for the systematic modification of the thiazole core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved efficacy and safety.

Conclusion

The Hantzsch thiazole synthesis, since its discovery in 1887, has proven to be an exceptionally valuable and enduring tool in synthetic organic chemistry. Its reliability, high yields, and broad applicability have made it a go-to method for the construction of the thiazole ring system. For researchers and professionals in drug discovery and development, a thorough understanding of this reaction is crucial. The ability to efficiently synthesize diverse libraries of thiazole derivatives continues to fuel the discovery of new therapeutic agents with the potential to address a wide range of diseases. As synthetic methodologies evolve, the foundational principles of the Hantzsch synthesis are likely to be adapted and incorporated into new and even more powerful synthetic strategies, ensuring its relevance for years to come.

References

- 1. synarchive.com [synarchive.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Therapeutic Promise of Thiazole Compounds: A Technical Guide for Drug Development Professionals

Introduction: The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of numerous therapeutic agents with a broad spectrum of pharmacological activities. Thiazole-containing compounds have demonstrated significant potential in the treatment of a wide range of diseases, from cancers and microbial infections to inflammatory conditions and neurodegenerative disorders. This technical guide provides an in-depth overview of the therapeutic applications of thiazole compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used in their evaluation. This document is intended for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics.

Anticancer Applications

Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various tumor types.[1][2] Their mechanisms of action are diverse and often target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2] FDA-approved drugs such as Dasatinib and Ixazomib contain a thiazole moiety, underscoring the clinical significance of this scaffold in oncology.[2]

Mechanisms of Action

A primary mechanism through which thiazole compounds exert their anticancer effects is the inhibition of protein kinases. For instance, some derivatives have been identified as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key components of a signaling pathway frequently dysregulated in cancer.[3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[3]

Another critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, thiazole derivatives can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth and metastasis.[4]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of thiazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for selected thiazole compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [4] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [4] |

| 3b | Leukemia HL-60(TB) | Not specified | [3] |

| 3e | Leukemia HL-60(TB) | Not specified | [3] |

| Compound 9d | MCF-7 (Breast) | Not specified | [5] |

| Compound 9d | MDA-MB-231 (Breast) | Not specified | [5] |

Signaling Pathway Diagram: PI3K/mTOR Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 2-amino-4-methylthiazole-5-carboxylate: Commercial Availability, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-methylthiazole-5-carboxylate and its ethyl ester analog are pivotal intermediates in medicinal chemistry, most notably in the synthesis of the tyrosine kinase inhibitor, Dasatinib. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and an exploration of its role in relevant biological signaling pathways. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, presenting quantitative data in structured tables and visualizing complex processes through detailed diagrams.

Commercial Availability

This compound and its closely related ethyl ester are commercially available from a variety of suppliers. The available forms, purities, and catalog numbers are crucial for procurement in research and development settings. The following tables summarize the offerings from several key suppliers.

Table 1: Commercial Suppliers of this compound (CAS: 3829-80-9)

| Supplier | Product Name | CAS Number | Purity/Specification | Molecular Formula | Molecular Weight | Catalog Number |

| BLD Pharm | This compound | 3829-80-9 | 95% | C6H8N2O2S | 172.20 | BD141016 |

| United States Biological | This compound | 3829-80-9 | Highly Purified | C6H8N2O2S | 172.20 | 283623 |

Table 2: Commercial Suppliers of Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS: 7210-76-6)

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight | Price (USD) |

| Sigma-Aldrich | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 | 96% | C7H10N2O2S | 186.23 | - |

| Chem-Impex | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 | ≥ 99% (HPLC) | C7H10N2O2S | 186.23 | 1g: $18.53, 5g: $24.74, 25g: $62.69, 100g: $174.66[1] |

| MedChemExpress | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 | 99.86% | C7H10N2O2S | 186.23 | - |

| Cenmed | Ethyl 2-Amino-4-methylthiazole-5-carboxylate | 7210-76-6 | - | C7H10N2O2S | 186.23 | $87.78[2] |

Synthesis and Experimental Protocols

The synthesis of 2-amino-4-methylthiazole-5-carboxylates is well-documented, with the Hantzsch thiazole synthesis being a common method. A practical one-pot procedure has also been developed to improve efficiency and yield.[3]

One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[3]

This method provides an efficient route from commercially available starting materials.

Materials:

-

Ethyl acetoacetate

-

N-bromosuccinimide (NBS)

-

Thiourea

-

Water

-

Tetrahydrofuran (THF)

-

Ammonia solution (NH₃·H₂O)

-

Ethyl acetate

Procedure:

-

To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) below 0°C, add NBS (10.5 g, 0.06 mol).

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by thin-layer chromatography (TLC).

-

Add thiourea (3.80 g, 0.05 mol) to the reaction mixture and heat to 80°C for 2 hours.

-

After cooling to room temperature, filter the mixture to remove any insoluble substances.

-

To the filtrate, add ammonia solution (8.0 mL) and stir the resulting yellow floccules at room temperature for 10 minutes.

-

Filter the precipitate, wash with water (3 x 100 mL), and recrystallize from ethyl acetate to yield the final product.

Biological Significance and Signaling Pathways

2-Aminothiazole derivatives are a significant class of heterocyclic compounds with a broad range of biological activities, including anticancer and antimicrobial effects.[4]

Role in Cancer Therapy: Inhibition of Kinase Signaling

This compound is a key building block in the synthesis of Dasatinib, a potent inhibitor of multiple tyrosine kinases. Dasatinib targets the BCR-ABL fusion protein, which is characteristic of chronic myeloid leukemia (CML), and SRC family kinases. By blocking these kinases, Dasatinib disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Antimicrobial Activity

2-Aminothiazole derivatives have demonstrated notable antimicrobial properties. Their mechanism of action can involve the inhibition of essential bacterial enzymes. For instance, studies have suggested that these compounds can inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. In fungi, they may target CYP51 (lanosterol 14α-demethylase), an enzyme essential for ergosterol biosynthesis, which is a key component of the fungal cell membrane.[5]

Conclusion

This compound is a readily available and versatile chemical intermediate with significant applications in drug discovery and development. Its crucial role in the synthesis of Dasatinib highlights its importance in oncology. Furthermore, the broader class of 2-aminothiazole derivatives continues to be a promising scaffold for the development of new therapeutic agents against a range of diseases, owing to their diverse biological activities. The experimental protocols and pathway analyses provided in this guide offer a foundational resource for researchers working with this important compound.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 2-Aminothiazole-5-Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiazole-5-carboxylates are a pivotal class of heterocyclic compounds widely recognized as key structural motifs in a multitude of biologically active molecules and pharmaceuticals. Their scaffold is present in drugs with anti-inflammatory, antibacterial, antifungal, and anticancer properties. The development of efficient, scalable, and economical synthetic routes to these compounds is therefore of significant interest to the medicinal and process chemistry communities. This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-aminothiazole-5-carboxylates, focusing on methodologies that offer high efficiency and operational simplicity.

The traditional approach to synthesizing these compounds often involves a two-step process based on the Hantzsch thiazole synthesis, which requires the initial preparation and isolation of a reactive α-halocarbonyl intermediate.[1][2][3] One-pot syntheses, which circumvent the need to isolate intermediates, offer numerous advantages, including reduced reaction times, lower costs, and minimized waste generation.[1] This document outlines a reliable one-pot procedure commencing from readily available β-keto esters.

Synthetic Strategy Overview

The primary one-pot strategy detailed herein is a modification of the classic Hantzsch thiazole synthesis.[2] This approach involves the reaction of a β-keto ester with a halogenating agent to form an α-halocarbonyl species in situ. This intermediate is then immediately reacted with a thiourea derivative to yield the desired 2-aminothiazole-5-carboxylate. This three-component reaction is highly efficient and amenable to various substitutions on the thiourea nitrogen, allowing for the generation of a diverse library of compounds.[3]

Data Presentation: Comparison of One-Pot Synthetic Protocols

The following table summarizes quantitative data from representative one-pot syntheses of ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives, highlighting the efficiency of different reaction conditions.

| Starting β-Keto Ester | Halogenating Agent | Thiourea Derivative | Solvent System | Reaction Time | Temperature | Yield (%) | Reference |

| Ethyl acetoacetate | N-Bromosuccinimide (NBS) | Thiourea | Water/THF | 2 h (bromination) + 2 h (cyclization) | RT then 80°C | 91 | [3] |

| Ethyl acetoacetate | N-Bromosuccinimide (NBS) | N-methylthiourea | Water/THF | 2 h (bromination) + 2 h (cyclization) | RT then 80°C | 85 | [3] |

| Ethyl acetoacetate | N-Bromosuccinimide (NBS) | N-phenylthiourea | Water/THF | 2 h (bromination) + 2 h (cyclization) | RT then 80°C | 82 | [3] |